Prenylamine is a diarylmethane. Prenylamine was withdrawn from the Canadian, US, and UK markets in 1988 due to concerns regarding cardiac arrhythmias. A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Related Compounds
Iproniazid
Compound Description: Iproniazid is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) []. It was initially developed as a treatment for tuberculosis but was later found to have mood-elevating effects.
Nifedipine
Compound Description: Nifedipine is a calcium channel blocker classified as a dihydropyridine derivative []. It is primarily used to treat hypertension and angina pectoris due to its vasodilatory effects.
Relevance: Nifedipine is relevant to prenylamine lactate because both compounds are vasodilators used in the treatment of angina pectoris []. They both act by affecting calcium channels, though through different mechanisms.
Pindolol
Compound Description: Pindolol is a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity []. It is used to treat hypertension and angina pectoris.
Quinidine Sulfate
Compound Description: Quinidine sulfate is a Class IA antiarrhythmic agent []. It works by blocking certain potassium channels in the heart, thereby prolonging the action potential duration and refractory period.
Hydralazine Hydrochloride
Compound Description: Hydralazine hydrochloride is a direct-acting vasodilator primarily used to treat hypertension []. Its mechanism of action involves relaxing smooth muscle in blood vessels.
Relevance: Hydralazine hydrochloride is relevant to prenylamine lactate due to their shared vasodilatory properties []. Although they are both used in cardiovascular therapy, they employ different mechanisms to achieve vasodilation.
Tolazoline Hydrochloride
Compound Description: Tolazoline hydrochloride is an alpha-adrenergic receptor antagonist []. It is used to treat persistent pulmonary hypertension of the newborn and occasionally for peripheral vasospastic disorders.
Dipyridamole
Compound Description: Dipyridamole is an antiplatelet agent that also acts as a coronary vasodilator []. It inhibits the uptake and degradation of adenosine, leading to increased adenosine levels, which in turn dilates coronary arteries.
Relevance: Dipyridamole is relevant to prenylamine lactate as both compounds possess coronary vasodilatory properties and are utilized in the treatment of angina pectoris []. They differ in their mechanisms of action: dipyridamole primarily acts through adenosine, while prenylamine lactate affects calcium channels and noradrenaline uptake.
Ettriol Trinitrate
Compound Description: Ettriol trinitrate is a nitrate vasodilator used in the treatment of angina pectoris [, ]. It works by relaxing smooth muscle in blood vessels, allowing them to dilate.
Relevance: Ettriol trinitrate is relevant to prenylamine lactate because both compounds are used in the treatment of angina pectoris [, ]. They both act as vasodilators, but through different mechanisms.
Prenylamine
Compound Description: Prenylamine is the active moiety of prenylamine lactate. It is responsible for the pharmacological effects of prenylamine lactate [].
Relevance: Prenylamine is directly relevant to prenylamine lactate because it is the active form of the drug []. The lactate salt is used to improve the solubility and bioavailability of prenylamine.
Chlorpromazine
Compound Description: Chlorpromazine is a typical antipsychotic drug that belongs to the phenothiazine class []. It is primarily used to treat psychotic disorders but also has antiemetic and sedative properties.
Relevance: Chlorpromazine is relevant to prenylamine lactate because it acts as a calmodulin blocker []. While prenylamine lactate's primary mechanism in angina is not calmodulin inhibition, this shared property suggests potential for overlapping effects on cellular processes.
Trifluoperazine
Compound Description: Trifluoperazine is a typical antipsychotic drug belonging to the phenothiazine class [, ]. It is used to treat schizophrenia and other psychotic disorders.
Relevance: Trifluoperazine is relevant to prenylamine lactate because both compounds exhibit calmodulin antagonist activity [, ]. This shared property suggests potential for overlapping effects on cellular processes, though their primary mechanisms of action in their respective therapeutic areas differ.
R24571
Compound Description: R24571 (also known as Calmidazolium) is a potent and selective calmodulin antagonist []. It is often used as a research tool to investigate the role of calmodulin in various cellular processes.
Relevance: R24571 is relevant to prenylamine lactate because both compounds exhibit calmodulin antagonist activity []. This shared property suggests potential for overlapping effects on cellular processes, though their primary mechanisms of action in their respective therapeutic areas may differ.
W-7 & W-13
Compound Description: W-7 and W-13 are both calmodulin antagonists. W-7 is a less specific inhibitor, while W-13 exhibits higher specificity for calmodulin [].
Relevance: W-7 and W-13 are relevant to prenylamine lactate as they provide insight into the potential role of calmodulin in thyroid hormone release, a process that may be indirectly influenced by prenylamine lactate's effects on calcium signaling [].
W-5 & W-12
Compound Description: W-5 and W-12 are structurally related to W-7 and W-13, but they are considered non-specific calmodulin antagonists []. This means they may interact with other cellular targets besides calmodulin.
Relevance: W-5 and W-12 are relevant to prenylamine lactate because, despite their lack of specificity, they help differentiate the effects of more specific calmodulin antagonists like W-7 and W-13 on thyroid hormone release []. This distinction is important for understanding the potential off-target effects of prenylamine lactate related to calmodulin inhibition.
Source and Classification
Prenylamine lactate is derived from prenylamine, which was first marketed in the early 1960s. The compound's classification as a calcium channel blocker positions it within a group of medications that manage conditions related to the cardiovascular system by preventing calcium ions from entering cells, thereby reducing heart muscle contraction and lowering blood pressure.
Synthesis Analysis
Methods of Synthesis
Prenylamine can be synthesized through several multi-step processes. One notable method involves the reaction of 1-phenylpropadiene with 3,3-diphenylpropylamine. This reaction typically occurs in the presence of tris(dimethylamido)(trityl(6-(tritylamino)pyridin-2-yl)amido)-titanium in toluene at elevated temperatures (around 80°C) for an extended period (24 hours) under an inert atmosphere. Following this, a regioselective reaction with sodium cyanoborohydride and zinc(II) chloride in methanol is performed at room temperature for 20 hours.
Technical Details
The synthesis process requires careful control of reaction conditions, including temperature and inert atmosphere, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry are commonly employed to characterize the synthesized compound and confirm its structure.
Molecular Structure Analysis
Structure and Data
The molecular formula of prenylamine lactate is C27H33NO3, with a molecular weight of approximately 419.57 g/mol. The compound features a complex structure characterized by multiple phenyl groups and an amine functional group, contributing to its biological activity as a calcium channel blocker.
Prenylamine lactate undergoes various chemical reactions, including:
Oxidation: Prenylamine can be oxidized using agents like potassium permanganate or chromium trioxide to form oxides.
Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Substitution reactions can occur at the phenyl rings using halogenating agents such as chlorine or bromine.
These reactions are crucial for modifying the compound for specific therapeutic applications or for further chemical research.
Mechanism of Action
Process and Data
The primary mechanism of action for prenylamine involves blocking voltage-gated calcium channels in cardiac and smooth muscle tissues. This action results in decreased intracellular calcium levels, leading to reduced muscle contraction force and heart rate. Additionally, prenylamine has been shown to interact with calmodulin and myosin light-chain kinase 2, further influencing muscle contraction dynamics.
Clinical studies indicate that prenylamine may also prolong the action potential duration in cardiac tissues, contributing to its antianginal effects but also raising concerns about potential proarrhythmic effects due to QT interval prolongation.
Physical and Chemical Properties Analysis
Physical Properties
Prenylamine lactate is characterized by:
Solubility: Low water solubility (approximately 3.54×10−5 mg mL).
LogP: A logP value indicating moderate lipophilicity (around 5.89), suggesting good membrane permeability.
Polar Surface Area: Approximately 12.032, which influences its absorption characteristics.
Chemical Properties
The compound exhibits:
pKa: The strongest basic pKa is approximately 10.48.
Hydrogen Bonding: It has one hydrogen donor and one hydrogen acceptor site, affecting its interaction with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prenylamine is a diarylmethane. Prenylamine was withdrawn from the Canadian, US, and UK markets in 1988 due to concerns regarding cardiac arrhythmias. A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Ranaconitine is an alkaloid that has been found in Aconitum and has analgesic and local anesthetic activities in mice (ED50s = 6.99 and 0.167 µmol/kg, respectively). Ranaconitine is an important diterpenoid alkaloid from Aconitum sinomontanum Nakai.
Ranimustine is an organic molecular entity. Ranimustine is a chloroethylnitrosourea derivative that inhibits proliferation and growth of tumor cells by alkylation and cross-linkage of DNA strands of tumor cells. (NCI)
Strontium ranelate, a strontium (II) salt of ranelic acid, is a medication for osteoporosis. Some reports have shown that strontium ranelate can slow down the progression of osteoarthritis of the knee. This agent presents an atypical mechanism of action in which it increases deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts. It is therefore promoted as a "dual action bone agent" (DABA) indicated for use in treatment of severe osteoporosis. Furthermore, various clinical studies demonstrate the ability of strontium ranelate to improve and strengthen intrinsic bone tissue quality and microarchitecture in osteoporosis by way of a number of cellular and microstructural changes by which anti-fracture efficacy is enhanced. Available for prescription use for a time in some parts of the world as Protelos (strontium ranelate) 2 g granules for oral suspension by Servier, it was ultimately discontinued in 2016-2017 owing to an increased adverse cardiac effects profile along with increased risk of venous thromboembolism (VTE) and various life threatening allergic reactions.
Ranirestat is a structurally novel and stereospecifically potent aldose reductase (AKR1B; EC 1.1.1.21) inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels. It has been used in trials studying the treatment of Mild to Moderate Diabetic Sensorimotor Polyneuropathy.